molecular formula C17H14Cl2N2O2S2 B2799616 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone CAS No. 1327212-44-1

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone

Cat. No. B2799616
CAS RN: 1327212-44-1
M. Wt: 413.33
InChI Key: QYRLWGPICDTYTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic, with specific dimensions and angles .


Chemical Reactions Analysis

The compound has shown good scoring value and higher inhibitory activity with the oxidoreductase . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

DNA Binding and Fluorescence Properties

Compounds with benzothiazole and piperidine structures, such as Hoechst 33258 analogues, are known for their strong binding affinity to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them useful as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining in cell biology and flow cytometry (Issar & Kakkar, 2013).

Pharmacological Applications

Derivatives of benzothiazole and piperidine have been explored for their therapeutic potential. For instance, dopamine D2 receptor (D2R) ligands, which often contain piperidine moieties, are under investigation for treating neuropsychiatric disorders like schizophrenia and depression (Jůza et al., 2022). The structural diversity of these compounds allows for the targeting of various pharmacological receptors, indicating potential applications in drug development.

Chemical Synthesis and Transformation

Research on the synthesis and transformation of benzothiazole derivatives highlights their versatility in producing a wide array of heterocyclic compounds. These activities suggest a significant potential for the synthesis of novel organic molecules, potentially leading to new drugs or materials (Boča et al., 2011).

Environmental and Ecological Considerations

Compounds with benzothiazole and piperidine structures are also of interest in environmental science, particularly concerning their biodegradability and potential impact on aquatic ecosystems. Understanding the fate and behavior of these compounds in the environment is crucial for assessing their ecological risks (Haman et al., 2015).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,5-dichlorothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c18-14-9-11(15(19)25-14)16(22)21-7-5-10(6-8-21)23-17-20-12-3-1-2-4-13(12)24-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRLWGPICDTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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